Cas no 1004644-25-0 (1-Ethyl-3-Methyl-5-nitro-1H-pyrazole)
1-Ethyl-3-Methyl-5-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole
- AKOS B022197
- ART-CHEM-BB B022197
- AKOS015922107
- BBL038627
- CS-0298245
- 1-ethyl-3-methyl-5-nitro-pyrazole
- DTXSID001291238
- 1-ethyl-3-methyl-5-nitropyrazole
- STK312341
- EN300-229936
- AKOS000311506
- 1004644-25-0
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- MDL: MFCD04971160
- Inchi: 1S/C6H9N3O2/c1-3-8-6(9(10)11)4-5(2)7-8/h4H,3H2,1-2H3
- InChI Key: SCZYYPCEGOVBBU-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC(C)=NN1CC)=O
Computed Properties
- Exact Mass: 155.069
- Monoisotopic Mass: 155.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6A^2
- XLogP3: 1.1
1-Ethyl-3-Methyl-5-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025713-1g |
1-Ethyl-3-methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 1g |
£468.00 | 2022-03-01 | ||
| Fluorochem | 025713-5g |
1-Ethyl-3-methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 5g |
£1182.00 | 2022-03-01 | ||
| Chemenu | CM314036-1g |
1-Ethyl-3-Methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 95% | 1g |
$575 | 2021-08-18 | |
| Ambeed | A343251-1g |
1-Ethyl-3-Methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 95+% | 1g |
$615.0 | 2024-08-02 | |
| Chemenu | CM314036-1g |
1-Ethyl-3-Methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 95% | 1g |
$683 | 2023-02-03 | |
| Enamine | EN300-229936-0.05g |
1-ethyl-3-methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-229936-0.1g |
1-ethyl-3-methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229936-0.25g |
1-ethyl-3-methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-229936-0.5g |
1-ethyl-3-methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-229936-1.0g |
1-ethyl-3-methyl-5-nitro-1H-pyrazole |
1004644-25-0 | 95% | 1.0g |
$470.0 | 2024-06-20 |
1-Ethyl-3-Methyl-5-nitro-1H-pyrazole Suppliers
1-Ethyl-3-Methyl-5-nitro-1H-pyrazole Related Literature
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Additional information on 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole
Introduction to 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole (CAS No. 1004644-25-0)
1-Ethyl-3-Methyl-5-nitro-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 1004644-25-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole family, which is well-known for its diverse biological activities and structural versatility. The nitro and ethylmethyl substituents in its molecular structure contribute to its unique chemical properties, making it a valuable scaffold for drug discovery and development.
The structural framework of 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole consists of a six-membered aromatic ring containing two nitrogen atoms, with ethyl and methyl groups attached at the 1 and 3 positions, respectively, and a nitro group at the 5 position. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential biological interactions. The presence of the nitro group, in particular, makes it a promising candidate for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.
In recent years, there has been a growing interest in exploring the therapeutic potential of pyrazole derivatives due to their ability to modulate various biological pathways. 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole has been studied for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. Researchers have leveraged its structural motif to develop novel compounds that exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation.
One of the most compelling aspects of 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole is its versatility in chemical modification. The nitro group can be reduced to an amine, allowing for further derivatization into more complex structures. Additionally, the ethyl and methyl groups provide handles for selective functionalization, enabling the attachment of pharmacophores that enhance target specificity. These features make it an attractive building block for medicinal chemists seeking to design next-generation therapeutics.
Recent advancements in computational chemistry have also facilitated the study of 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole by predicting its interaction with biological targets. Molecular docking simulations have shown that this compound can bind effectively to certain protein receptors, suggesting its potential as an allosteric modulator or inhibitor. Such insights are crucial for rational drug design and have accelerated the development of novel lead compounds.
The synthesis of 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole typically involves multi-step organic reactions, starting from readily available precursors such as ethyl acetoacetate and methyl hydrazine. The introduction of the nitro group is often achieved through nitration reactions, which require careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce larger quantities of this compound for research purposes.
From a pharmacological perspective, 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole has demonstrated promising results in preclinical studies. Its ability to inhibit inflammatory mediators has been particularly noteworthy, with some derivatives showing comparable efficacy to existing anti-inflammatory drugs but with improved tolerability profiles. Furthermore, its potential antiviral properties have been explored in models of RNA virus infection, where it has exhibited inhibitory effects on viral replication.
The safety profile of 1-Ethyl-3-Methyl-5-nitro-1H-pyrazole is another critical area of investigation. While preliminary studies suggest that it is well-tolerated at therapeutic doses, further toxicological assessments are necessary to fully understand its long-term effects. Researchers are focusing on identifying any potential metabolites or degradation products that could influence its safety profile, ensuring that future clinical trials can be conducted with confidence.
In conclusion, 1-Ethyl-3-Methyl-5-nitro-H-pyrazole (CAS No. 1004644250) represents a significant advancement in pharmaceutical research due to its structural complexity and biological potential. Its role as a versatile scaffold for drug development underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in addressing unmet medical needs across various therapeutic areas.
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